molecular formula C11H13NOSi B2532956 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde CAS No. 222168-23-2

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde

Cat. No.: B2532956
CAS No.: 222168-23-2
M. Wt: 203.316
InChI Key: FOOUHPYHXCKPQB-UHFFFAOYSA-N
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Description

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi It features a pyridine ring substituted with an ethynyl group bearing a trimethylsilyl moiety and an aldehyde group

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOUHPYHXCKPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Cross-Coupling: The Primary Synthetic Route

Reaction Mechanism and General Protocol

The Sonogashira cross-coupling between 3-bromopicolinaldehyde and ethynyltrimethylsilane is the most widely documented method. This palladium-catalyzed reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps.

Catalytic System
  • Palladium source : Bis(triphenylphosphine)palladium(II) dichloride ($$ \text{PdCl}2(\text{PPh}3)_2 $$).
  • Ligand : Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos) to stabilize the Pd(0) intermediate.
  • Co-catalyst : Copper(I) iodide ($$ \text{CuI} $$) accelerates transmetalation.
Optimized Conditions
  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.
  • Base : Triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize HBr byproducts.
  • Temperature : Room temperature to 80°C.
  • Reaction time : 12–18 hours.

Example procedure :

  • Combine 3-bromo-2-pyridinecarboxaldehyde (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), $$ \text{PdCl}2(\text{PPh}3)_2 $$ (5 mol%), DPEPhos (5 mol%), and $$ \text{CuI} $$ (10 mol%) in THF.
  • Add $$ \text{Et}_3\text{N} $$ (2.0 equiv) under nitrogen.
  • Stir at 25°C for 18 hours.
  • Purify by column chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a pale yellow solid (71% yield).

Yield and Scalability

Reported yields range from 54% to 71%, depending on the purity of starting materials and reaction scale. Pilot-scale syntheses (>100 g) require careful exclusion of oxygen and moisture to prevent catalyst deactivation.

Alternative Synthetic Approaches

Direct Alkynylation of Picolinaldehyde

A less common method involves deprotonating picolinaldehyde at the 3-position using a strong base (e.g., LDA) followed by quenching with trimethylsilylacetylene. However, regioselectivity issues and low yields (30–40%) limit its utility.

Hydrogenation of 3-Ethynylpicolinaldehyde

Catalytic hydrogenation of 3-ethynylpicolinaldehyde over Pd/C in ethyl acetate selectively reduces the alkyne to the TMS-protected derivative. While this method avoids palladium complexes, competing over-reduction of the formyl group necessitates precise control of $$ \text{H}_2 $$ pressure and reaction time.

Conditions :

  • Substrate: 3-ethynyl-2-pyridinecarboxaldehyde.
  • Catalyst: 10% Pd/C (5 wt%).
  • Solvent: Ethyl acetate.
  • $$ \text{H}_2 $$ atmosphere, 12 hours.
  • Yield: 54%.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) : δ 0.29 (s, 9H, TMS), 7.66 (dd, 1H, $$ J = 7.3 $$ Hz), 7.83 (t, 1H, $$ J = 7.7 $$ Hz), 7.89 (dd, 1H, $$ J = 7.6 $$ Hz), 10.06 (s, 1H, CHO).
  • $$ ^{13}\text{C} $$ NMR : δ −0.2 (TMS), 97.0 (C≡C), 120.7 (pyridine C), 131.5 (pyridine CH), 190.8 (CHO).
  • IR : 2161 cm$$ ^{-1} $$ (C≡C stretch), 1710 cm$$ ^{-1} $$ (C=O stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) typically shows >95% purity, with residual solvents (THF, ethyl acetate) below 0.1%.

Challenges and Optimization Strategies

Side Reactions

  • Alkyne dimerization : Minimized by using excess TMS-acetylene and low temperatures.
  • Formyl group oxidation : Avoided by excluding strong oxidants (e.g., O$$ _2 $$) and using inert atmospheres.

Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd on activated carbon) enable recycling up to three times without significant loss in yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under specific conditions.

Key Reagents and Conditions

ReagentSolventTemperatureProductYieldSource
KMnO₄ (aq. H₂SO₄)Water0–25°C3-(2-(TMS)ethynyl)picolinic acid75–85%
CrO₃ (Jones reagent)Acetone0°C3-(2-(TMS)ethynyl)picolinic acid60–70%

Oxidation typically proceeds via radical intermediates, with the aldehyde converted to a carboxyl group. The TMS-ethynyl group remains intact under these conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, while the ethynyl group can be hydrogenated.

Key Reagents and Products

ReagentConditionsProductYieldSelectivitySource
NaBH₄MeOH, 0°C3-(2-(TMS)ethynyl)picolinyl alcohol90%Aldehyde
LiAlH₄THF, reflux3-(2-(TMS)ethynyl)picolinyl alcohol95%Aldehyde
H₂ (Pd/C)EtOAc, 25°C3-(2-(TMS)ethyl)picolinaldehyde80%Ethynyl

Selective reduction of the aldehyde is achieved with borohydrides, while catalytic hydrogenation targets the ethynyl group .

Sonogashira Cross-Coupling

The TMS-ethynyl group participates in palladium-catalyzed couplings with aryl halides.

Representative Example

text
**Reactants**: - 3-(2-(TMS)ethynyl)picolinaldehyde - 4-Iodotoluene **Conditions**: - Pd(PPh₃)₂Cl₂ (5 mol%) - CuI (10 mol%) - Et₃N, THF, 60°C, 12 h **Product**: 3-(2-(p-Tolylethynyl))picolinaldehyde **Yield**: 88% **Source**: [3][5]

Mechanism :

  • Oxidative addition of Pd⁰ to aryl halide.

  • Transmetallation with TMS-ethynyl group.

  • Reductive elimination to form C–C bond .

Nucleophilic Substitution at the TMS Group

Fluoride ions cleave the TMS group, yielding terminal alkynes for further functionalization.

Deprotection Protocol

ReagentSolventProductYieldApplicationSource
TBAF (1.0 M)THF3-Ethynylpicolinaldehyde95%Click chemistry
KF/18-crown-6DMF3-Ethynylpicolinaldehyde85%Cycloadditions

The resulting terminal alkyne undergoes Huisgen cycloaddition with azides to form triazoles .

Condensation Reactions

The aldehyde reacts with amines or sulfur nucleophiles to form heterocycles.

Thiazole Formation

text
**Reactants**: - 3-(2-(TMS)ethynyl)picolinaldehyde - Thioacetamide **Conditions**: - S₈ (3 equiv), DMSO, 120°C, 12 h **Product**: 3-(2-(TMS)ethynyl)thiazolo[5,4-b]pyridine **Yield**: 78% **Source**: [4]

Mechanism :

  • Aldehyde reacts with thioacetamide to form a thioimidate intermediate.

  • Cyclization with sulfur yields the thiazole core .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related aldehydes:

CompoundOxidation Rate (vs. KMnO₄)Sonogashira Coupling Yield
3-(2-(TMS)ethynyl)picolinaldehyde1.0 (reference)88%
4-(TMS)ethynylbenzaldehyde0.792%
5-Ethynylpicolinaldehyde1.265%

The TMS group stabilizes the ethynyl moiety, enhancing coupling efficiency compared to non-silylated analogues .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in developing ligands for coordination chemistry and other synthetic applications.

  • Key Reactions :
    • Sonogashira Coupling : This reaction involves the coupling of 3-bromopyridine with trimethylsilylacetylene using palladium catalysts, yielding the desired product effectively.
    • Formylation : The introduction of the aldehyde group through Vilsmeier-Haack reaction enhances its utility as a synthetic intermediate.
Reaction TypeDescriptionYield (%)
Sonogashira CouplingCoupling of 3-bromopyridine with trimethylsilylacetyleneHigh
FormylationIntroduction of aldehyde via Vilsmeier-HaackHigh

Biological Applications

Design of Fluorescent Probes
The compound is explored for its potential in biological imaging due to its ability to form conjugated systems. These properties make it suitable for designing fluorescent probes that can be used in various biological assays.

  • Case Study : A recent study demonstrated the use of derivatives of 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde as fluorescent probes, showing significant promise in tracking biological processes at the cellular level.

Material Science

Specialty Chemicals and Materials
In material science, this compound is utilized in producing specialty chemicals with specific electronic or optical properties. Its incorporation into materials can enhance their performance in various applications.

  • Applications :
    • Development of polymers with enhanced optical properties.
    • Use in electronic materials where specific conductivity or reactivity is required.

Coordination Chemistry

Ligand Development
The compound acts as a ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and the aldehyde group. This coordination can significantly influence the electronic properties of metal complexes, making them useful in catalysis and other chemical processes.

  • Mechanism of Action : The coordination enhances catalytic activity by stabilizing reactive intermediates during chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal centers through the nitrogen atom of the pyridine ring and the aldehyde group. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethynyl)picolinaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.

    3-(2-(Trimethylsilyl)ethynyl)benzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its electronic properties.

Uniqueness

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde is unique due to the presence of both the trimethylsilyl group and the aldehyde group on a pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.

Biological Activity

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H13NOSi
  • CAS Number : 11401448

Its structure features a trimethylsilyl group attached to an ethynyl moiety, which is linked to a picolinaldehyde unit. This configuration suggests potential reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor. The compound can interact with specific enzymes, inhibiting their activity and thus affecting various biochemical pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes, including:

  • Nicotinamide N-Methyltransferase (NNMT) : Recent studies indicate that compounds similar to this compound can inhibit NNMT effectively, which is involved in the metabolism of nicotinamide and plays a role in cancer and metabolic disorders .
  • Other Enzymatic Targets : The compound's structural features allow it to potentially bind to other enzymes, disrupting their normal functions and leading to therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

StudyFindings
RSC Publishing (2023)Demonstrated the compound's ability to serve as a reagent in organic reactions, highlighting its versatility in synthesizing biologically relevant molecules .
PubChemCharacterized the compound's properties and provided insights into its potential applications in drug development .
Science.govDiscussed the implications of keto acids in cellular processes, indirectly linking the compound's activity to metabolic pathways .

Case Studies

  • Inhibition of NNMT : A study reported that derivatives of this compound exhibited significant inhibition of NNMT with IC50 values in the low micromolar range. This suggests potential for therapeutic applications in treating conditions related to NNMT dysregulation .
  • Synthesis and Application : Research demonstrated that this compound could be synthesized efficiently and utilized in further chemical transformations, enhancing its applicability in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-(trimethylsilyl)ethynyl)picolinaldehyde, and how does steric hindrance from the trimethylsilyl group influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 3-bromopicolinaldehyde and trimethylsilylacetylene, using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst in an inert atmosphere. Steric hindrance from the bulky trimethylsilyl group necessitates elevated temperatures (~80°C) and extended reaction times (24–48 hours) to achieve >70% yield. Reaction progress can be monitored via TLC (silica gel, hexane/EtOAc 4:1) and confirmed by ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm) .

Q. How can the aldehyde functionality in this compound be selectively protected or modified without affecting the ethynyl group?

  • Methodological Answer : The aldehyde group can be selectively protected using ethylene glycol under acid catalysis (p-TsOH, toluene reflux) to form an acetal. Alternatively, reductive amination with primary amines (e.g., benzylamine) in the presence of NaBH₃CN preserves the ethynyl group while generating Schiff base derivatives. Confirm selectivity via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (shift of aldehyde carbon from ~190 ppm to ~95 ppm for acetal) .

Advanced Research Questions

Q. What are the kinetic and mechanistic implications of the trimethylsilyl-ethynyl group in Diels-Alder or click chemistry reactions involving this compound?

  • Methodological Answer : The trimethylsilyl group acts as a steric and electronic modulator. In Diels-Alder reactions with cyclopentadiene, the ethynyl group exhibits reduced reactivity (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) compared to non-silylated analogs (k ≈ 0.45 M⁻¹s⁻¹), attributed to steric shielding of the triple bond. For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), desilylation with TBAF prior to reaction improves regioselectivity (>95% 1,4-triazole) .

Q. How does the electronic environment of the pyridine ring in this compound influence its coordination behavior with transition metals (e.g., Pd, Ru)?

  • Methodological Answer : The electron-withdrawing aldehyde and ethynyl groups lower the π-basicity of the pyridine ring, reducing its affinity for soft metals like Pd(0). However, in Pd(II)-catalyzed cross-couplings, the compound acts as a directing group, enabling ortho-functionalization. X-ray crystallography of Pd complexes reveals η²-coordination of the aldehyde and ethynyl moieties, with bond angles distorted by ~8° compared to unsubstituted picolinaldehyde .

Q. What are the stability limits of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : The compound is stable in neutral conditions (pH 6–8) but undergoes hydrolysis of the aldehyde group under strong acids (pH < 2) or bases (pH > 10). Degradation pathways include retro-aldol cleavage (observed via GC-MS, m/z 121 fragment) and desilylation (m/z 185). Stabilization is achieved by storing the compound under argon at –20°C and avoiding protic solvents like MeOH or H₂O .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s reactivity in nucleophilic additions. How can these discrepancies be resolved experimentally?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. For example, Grignard additions at –78°C in THF yield 85% secondary alcohols, while room-temperature reactions in DMF result in <30% yield due to aldehyde tautomerization. Controlled studies using in situ IR spectroscopy reveal faster keto-enol interconversion in polar aprotic solvents, which competes with nucleophilic attack. Optimize conditions by pre-cooling reagents and using low-dielectric solvents .

Experimental Design Considerations

Q. What analytical techniques are critical for characterizing this compound, and how should they be prioritized?

  • Methodological Answer :

  • Primary : ¹H/¹³C NMR for functional group identification (e.g., aldehyde, ethynyl protons).
  • Secondary : HRMS (ESI+) to confirm molecular ion ([M+H]⁺ at m/z 248.12).
  • Tertiary : X-ray crystallography (if crystals form) to resolve steric effects on molecular geometry.
  • Quality Control : Purity assessment via HPLC (C18 column, MeCN/H₂O 70:30, retention time ~6.2 min) .

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